molecular formula C16H20N2O5S B510521 (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 314284-80-5

(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B510521
CAS No.: 314284-80-5
M. Wt: 352.4g/mol
InChI Key: NRXISUURFNFNDA-MDZDMXLPSA-N
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Description

(2E)-4-{[4-(Azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid is a α,β-unsaturated carbonyl compound characterized by an azepane-1-sulfonyl-substituted phenyl group linked via an amide bond to a conjugated butenoic acid backbone. The compound’s synthesis typically involves coupling a sulfonamide-functionalized aniline with maleic anhydride derivatives, followed by stereoselective purification to isolate the E-isomer. Characterization employs advanced spectroscopic techniques such as $^1$H-NMR, $^{13}$C-NMR, FTIR, and mass spectrometry (HRMS), as demonstrated in analogous syntheses . The azepane sulfonyl group enhances solubility in polar solvents and may influence receptor-binding interactions due to its bulky, electron-withdrawing nature.

Properties

IUPAC Name

(E)-4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)24(22,23)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2,(H,17,19)(H,20,21)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXISUURFNFNDA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the phenylamino group: This can be done through nucleophilic substitution reactions, where an amine group is introduced to the phenyl ring.

    Formation of the oxobut-2-enoic acid moiety: This step may involve aldol condensation reactions followed by oxidation to introduce the keto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups to the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The azepane sulfonyl (main compound) and cyano groups increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles (e.g., thiols in biological targets).
  • Stereochemistry : E-isomers exhibit greater conjugation and stability compared to Z-isomers .

Analytical Characterization

  • Spectroscopy : $^1$H-NMR chemical shifts for the α,β-unsaturated proton range from δ 6.3–7.1 ppm, with E-isomers displaying lower-field shifts due to deshielding .
  • Chromatography: LCMS and HPLC are standard for purity assessment, with retention times inversely correlated with polarity (e.g., azepane sulfonyl derivative elutes earlier than cyano analogs) .

Biological Activity

The compound (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid, commonly referred to as a derivative of 4-oxobutenoic acid, is of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a sulfonamide group and an azepane moiety, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Many derivatives of oxobutenoic acids act as inhibitors of enzymes involved in metabolic pathways, particularly those related to cancer and microbial growth.
  • Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties, as sulfonamides are known for their antibacterial effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of infections.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have been conducted on various cell lines. The compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Fibroblasts>100

This selectivity suggests a promising therapeutic index for further development in oncology.

Case Studies

A recent study explored the efficacy of this compound in combination with conventional antibiotics. The combination therapy showed enhanced activity against resistant strains of bacteria, indicating a potential role in overcoming antibiotic resistance.

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